molecular formula C17H13NO3S B11699373 (5Z)-5-benzylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11699373
M. Wt: 311.4 g/mol
InChI Key: VOHLRIKNGLMDQM-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(2-METHOXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring, a methoxyphenyl group, and a phenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2-METHOXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine ring, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-METHOXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and glucose metabolism. Its effects on these pathways contribute to its therapeutic potential.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.

    Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Comparison:

    Uniqueness: (5Z)-3-(2-METHOXYPHENYL)-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other thiazolidinediones, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied therapeutic effects.

Properties

Molecular Formula

C17H13NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H13NO3S/c1-21-14-10-6-5-9-13(14)18-16(19)15(22-17(18)20)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11-

InChI Key

VOHLRIKNGLMDQM-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=O

Origin of Product

United States

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